molecular formula C16H26O B094564 4-decan-2-ylphenol CAS No. 17408-59-2

4-decan-2-ylphenol

Cat. No.: B094564
CAS No.: 17408-59-2
M. Wt: 234.38 g/mol
InChI Key: CIIDOZQHEPMZIR-UHFFFAOYSA-N
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Description

4-decan-2-ylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group substituted with a 1-methylnonyl chain at the para position. This compound is known for its use in various industrial applications, particularly as a surfactant and in the production of detergents and emulsifiers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-decan-2-ylphenol typically involves the alkylation of phenol with 1-methylnonene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective formation of the para-substituted product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and 1-methylnonene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-decan-2-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-decan-2-ylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-decan-2-ylphenol primarily involves its interaction with biological membranes and proteins. It acts as an endocrine disruptor by mimicking the action of natural hormones, particularly estrogen. This interaction occurs through binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions .

Comparison with Similar Compounds

    Nonylphenol: Similar in structure but with a nonyl chain instead of a 1-methylnonyl chain.

    Octylphenol: Contains an octyl chain instead of a 1-methylnonyl chain.

    4-tert-Octylphenol: Similar structure with a tert-octyl group.

Uniqueness: 4-decan-2-ylphenol is unique due to its specific alkyl chain, which imparts distinct physicochemical properties and biological activities compared to other alkylphenols. Its specific structure influences its solubility, reactivity, and interaction with biological systems .

Properties

CAS No.

17408-59-2

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

4-decan-2-ylphenol

InChI

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14(2)15-10-12-16(17)13-11-15/h10-14,17H,3-9H2,1-2H3

InChI Key

CIIDOZQHEPMZIR-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C)C1=CC=C(C=C1)O

Canonical SMILES

CCCCCCCCC(C)C1=CC=C(C=C1)O

17408-59-2

Origin of Product

United States

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